molecular formula C14H24ClN5 B12214295 bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12214295
M. Wt: 297.83 g/mol
InChI Key: WMIAMGMJKNJYRL-UHFFFAOYSA-N
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Chemical Reactions Analysis

bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

Biological Activity

Bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and recent research findings.

Structure and Properties

The structure of this compound can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This compound features two isopropyl-substituted pyrazole rings linked by a methylamine moiety, contributing to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
This compound0.25Staphylococcus aureus
Pyrazole derivative 10.22Escherichia coli
Pyrazole derivative 20.30Pseudomonas aeruginosa

In a study evaluating various pyrazole derivatives, this compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cell lines. Pyrazole derivatives are known for their ability to induce apoptosis and inhibit tumor growth.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
This compound49.85A549 (lung cancer)
Pyrazole derivative 326HepG2 (liver cancer)
Pyrazole derivative 43.25MCF7 (breast cancer)

In vitro studies showed that this compound had an IC50 value of 49.85 μM against A549 lung cancer cells, suggesting it has significant potential as an anticancer agent . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which is crucial in managing inflammatory diseases.

Table 3: Anti-inflammatory Activity

CompoundInhibition (%)Cytokine
This compound70TNF-alpha
Pyrazole derivative 565IL-6
Pyrazole derivative 675IL-1β

Research indicates that this compound can reduce TNF-alpha levels by up to 70%, highlighting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound and related compounds:

  • Antimicrobial Efficacy : A comprehensive study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
  • Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, this compound was found to be particularly effective against lung and liver cancer cells, with mechanisms involving apoptosis and cell cycle disruption being elucidated .
  • Inflammatory Response Modulation : The compound's ability to modulate cytokine levels was assessed in vitro, revealing significant reductions in pro-inflammatory markers, which could be beneficial for conditions like rheumatoid arthritis .

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-11(2)18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H

InChI Key

WMIAMGMJKNJYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

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